Discrete PEG12 Chain Length Eliminates Polydispersity-Linked Reproducibility Failures in LNP Functionalization
Mal-PEG12-DSPE manufactured as a discrete dPEG® product exhibits a single molecular weight species of 1498.9 g/mol with precisely 12 ethylene oxide repeat units, compared to traditional polydisperse PEG-lipids (e.g., DSPE-PEG2000-Mal) that contain a Gaussian distribution of chain lengths spanning hundreds of daltons . This discrete architecture produces a polydispersity index (PDI) of approximately 1.0 (theoretical value) versus 1.02–1.05 for polydisperse linear PEGs . The 46-atom PEG12 spacer provides a defined 53.3 Å distance between the DSPE anchor and the maleimide conjugation site .
| Evidence Dimension | PEG chain length homogeneity (molecular weight distribution) |
|---|---|
| Target Compound Data | MW 1498.9 g/mol, discrete single chain length, PDI ~1.0 (theoretical), 46 atoms, 53.3 Å spacer length |
| Comparator Or Baseline | Polydisperse DSPE-PEG (e.g., MW 2000): Gaussian MW distribution spanning ~1.4–2.6 kDa, PDI 1.02–1.05, variable chain lengths |
| Quantified Difference | Absolute homogeneity (single molecular species) vs. polydisperse mixture containing dozens of chain-length variants; PDI difference of 0.02–0.05 units |
| Conditions | Analytical characterization by MALDI-MS and GPC |
Why This Matters
Batch-to-batch reproducibility in ligand conjugation density and LNP surface properties is essential for regulatory-compliant therapeutic development and reproducible research outcomes.
